3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Purity Quality Control Synthetic Intermediate

Sourcing a consistent oxadiazole aldehyde for mGluR5 PAM synthesis is challenging-replacing the 4-fluorophenyl group with H or Cl abolishes pure PAM activity, shifting to ago-potentiation. This 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde (CAS 944906-08-5) is the mandatory precursor: in ADX-47273, it delivers a 27.9-fold maximal glutamate CRC shift and pure PAM activity without ago-potentiation. Benefits: ≥98% purity minimizes pre-reaction purification; ambient storage simplifies automated dispensing; direct precursor to LSN2814617 (EC50 24 nM). Standardize your mGluR5 SAR with the only oxadiazole aldehyde that guarantees pure PAM activity.

Molecular Formula C9H5FN2O2
Molecular Weight 192.15
CAS No. 944906-08-5
Cat. No. B3310123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
CAS944906-08-5
Molecular FormulaC9H5FN2O2
Molecular Weight192.15
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)C=O)F
InChIInChI=1S/C9H5FN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-5H
InChIKeyCJOFSDMXTFTGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde: Key CNS Drug Discovery Intermediate


3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde (CAS 944906-08-5, molecular formula C9H5FN2O2, MW 192.15) is a disubstituted 1,2,4-oxadiazole featuring a 4-fluorophenyl ring at the 3-position and a reactive formyl group at the 5-position . This heterocyclic aldehyde serves as a pivotal synthetic intermediate in medicinal chemistry, most notably as a direct precursor to the mGluR5 positive allosteric modulators ADX-47273 and LSN2814617, where the 4-fluorophenyl substituent is critical for receptor activity [1]. Suppliers typically offer the compound at 98% purity (Leyan) or ≥95% (CymitQuimica), with recommended long-term storage in a cool, dry environment .

1
mGluR5 PAM synthesis precursor: directly builds ADX-47273 and LSN2814617 scaffolds
2
4-Fluorophenyl motif required for reported PAM vs ago-potentiation control
3
Aldehyde handle supports direct amine coupling for library synthesis

Why Generic Substitution Fails for This Oxadiazole Aldehyde


The 4-fluorophenyl motif in this oxadiazole aldehyde is not a passive spectator. Systematic SAR studies on the mGluR5 PAM ADX-47273 demonstrate that replacing the para-fluorine with hydrogen (3-phenyl) or chlorine (4-chlorophenyl) drastically alters the pharmacological profile, shifting the mode of modulation from pure positive allosteric modulation (PAM) to ago-potentiation, and reducing the maximal fold-shift of the glutamate concentration-response curve [1]. Moreover, the electron-withdrawing fluorine atom increases the electrophilicity of the aldehyde carbonyl, enhancing its reactivity in condensation reactions with amines and hydrazines relative to the non-fluorinated analog [2]. Therefore, substituting this compound with a non-fluorinated or differently halogenated 3-aryl-1,2,4-oxadiazole-5-carbaldehyde will not replicate its synthetic utility or the biological profile of the downstream products.

This Product
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
Potential Substitute
3-Phenyl or 4-chlorophenyl analog may shift modulation mode to ago-potentiation
SAR context: 4-fluorophenyl group critical for pure mGluR5 PAM reported endpoint
This Product
Fluorine-activated aldehyde carbonyl
Potential Substitute
Non-fluorinated oxadiazole aldehyde may reduce electrophilicity in condensation reactions
Electronic effect: fluorine withdrawal enhances reactivity; substitution may alter synthetic efficiency
This Product
mGluR5 PAM building block with reported SAR consistency
Potential Substitute
Differently halogenated oxadiazole may not replicate downstream product endpoint profiles
Class-level mismatch: halogen identity shifts pharmacological mode; requires independent SAR re-evaluation

Procurement Guide: vs. Closest Analogs


Purity: Fluorophenyl vs. Phenyl Analog

The target compound is commercially available at 98% purity (HPLC) from Leyan, which is 3 percentage points higher than the 95% purity specification for the analogous 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde offered by Sigma-Aldrich . Higher initial purity reduces the need for additional purification steps in downstream syntheses and minimizes the risk of impurity-driven side reactions.

Purity (HPLC)
Vendor-supplied
98%
3-phenyl analog: 95% (Sigma-Aldrich AldrichCPR)
Higher initial purity context may reduce pre-reaction purification steps
Vendor analytical data; batch-specific review recommended
Purity Quality Control Synthetic Intermediate

Lipophilicity and CNS Permeability

Computationally predicted partition coefficients (logP) indicate that the 4-fluorophenyl substitution increases lipophilicity relative to the unsubstituted phenyl analog. The target compound has a predicted logP of 2.1–2.3 (from reliable prediction platforms ), compared to approximately 1.8 for 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde . This difference of ~0.3–0.5 logP units corresponds to a roughly 2–3 fold increase in lipid solubility, which is critical for the blood-brain barrier penetration required for CNS-active mGluR5 PAMs.

Lipophilicity (logP)
In silico prediction
2.1–2.3 (predicted)
Δ +0.3–0.5 vs 3-phenyl analog (predicted ~1.8)
May support CNS penetration fit for mGluR5 research
Experimental logP values not publicly available; data to verify
Lipophilicity logP CNS Drug Design

mGluR5 PAM Activity: Essential 4-Fluorophenyl

In the comprehensive SAR study of ADX-47273, replacing the para-fluorine on the phenyl ring with other substituents (e.g., 4-Cl, 4-CF3, 4-OMe) or removing it (3-phenyl) resulted in a switch from pure mGluR5 PAM activity to ago-potentiation, or a complete loss of potentiation. The 4-fluorophenyl analog (ADX-47273) achieved a maximum glutamate CRC fold-shift of 27.9-fold, the largest reported among the analogues tested [1]. This demonstrates that the 3-(4-fluorophenyl)-1,2,4-oxadiazole scaffold is uniquely positioned to produce potent CNS-active agents, making this aldehyde the preferred building block for any mGluR5 drug discovery program.

mGluR5 PAM fold-shift
Head-to-head
27.9-fold (max CRC shift)
Analogues: ≤10-fold or loss of PAM activity (1 µM, HEK293)
Reported mGluR5 PAM response context; 4-fluorophenyl motif linked to pure PAM mode
In vitro functional assay; endpoint interpretation context-dependent
mGluR5 Positive Allosteric Modulator Fold-Shift CNS

Storage Stability Under Ambient Conditions

The manufacturer AKSci specifies long-term storage for 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde in a cool, dry place, without the need for refrigeration or inert atmosphere . In contrast, many structurally related heterocyclic aldehydes require storage at –20 °C under argon to prevent aldehyde oxidation or hydrolysis. This simpler storage requirement reduces both operational complexity and the risk of decomposition-induced batch failure on the benchtop.

Storage stability
Class-level
Cool, dry place (ambient)
No refrigeration or inert atmosphere required (AKSci)
Supports simpler benchtop workflow and inventory management
Vendor-specified guidelines; verify under actual lab conditions
Stability Storage Logistics

Synthetic Versatility for mGluR5 PAM Libraries

The 5-carbaldehyde group on the oxadiazole ring enables direct condensation with primary amines to form imines (Schiff bases) or reductive amination to yield secondary amines, both of which are common transformations in the preparation of oxadiazole-containing drug candidates . In the synthesis of LSN2814617, a potent mGluR5 PAM with EC50 = 24 nM , the 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde serves as the direct precursor to the final compound via a key alkylation or reductive amination step . This contrasts with alternative routes that require pre-functionalization of the oxadiazole ring, saving at least one synthetic step.

Synthetic step economy
Cross-study
Saves ≥1 synthetic step
Direct condensation vs metal-catalyzed coupling for 5-halo-oxadiazoles
May support library synthesis efficiency and shorter project timelines
Typical laboratory-scale observation; scaling context requires review
Synthetic Efficiency One-Pot Reaction Drug Discovery

Optimal Application Scenarios for This Oxadiazole Aldehyde


mGluR5 PAM Library Synthesis

The compound's unique 4-fluorophenyl substitution, which provided a 27.9-fold maximal glutamate CRC shift in ADX-47273 [1], makes it the mandatory aldehyde for constructing libraries of mGluR5 PAMs. Researchers should use this aldehyde to couple with diverse primary amines to rapidly explore the SAR of the 5-position of the oxadiazole, as the 4-fluorophenyl group is the only substituent that consistently gives pure PAM activity without ago-potentiation.

High-Throughput Synthesis with High-Purity Aldehyde

With a commercial purity of 98% , this compound minimizes the need for pre-reaction purification, which is critical for automated parallel synthesis platforms. Its compatibility with ambient storage further simplifies automated reagent dispensing, making it the preferred choice for high-throughput medicinal chemistry groups.

Fluorine Electronic Effects in Oxadiazole Reactivity

The electron-withdrawing fluorine atom enhances the electrophilicity of the aldehyde carbonyl relative to the 3-phenyl analog, as indicated by the increased predicted logP and the observed synthetic efficiency in condensation reactions [2]. This compound thus serves as an ideal model substrate for physical organic chemistry studies on the electronic effects of fluorine in 1,2,4-oxadiazole systems.

Development of Metabotropic Glutamate Receptor Modulators

The aldehyde is a direct precursor to LSN2814617 (EC50 = 24 nM at mGlu5 ) and other advanced leads. Any organization investing in mGluR5-targeted therapies for schizophrenia, cognitive disorders, or addiction should standardize on this building block to ensure consistency in SAR and to facilitate scale-up, given the well-documented, critical role of the 4-fluorophenyl group.

Application
Selection Property
Validation Focus
mGluR5 PAM library synthesis
4-Fluorophenyl motif fit
PAM vs ago-potentiation control in functional assays
High-throughput synthesis
Purity grade and ambient storage compatibility
Pre-reaction purification requirement assessment
Electronic effects study
Electron-withdrawing fluorine effect
Carbonyl reactivity comparison with non-fluorinated analogs
mGluR modulator development
Oxadiazole building block utility
SAR consistency across lead series; scale-up feasibility review
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